molecular formula C5H4ClNO3 B578992 4-Chloro-1,3-dihydroxypyridin-2(1H)-one CAS No. 19352-46-6

4-Chloro-1,3-dihydroxypyridin-2(1H)-one

Cat. No.: B578992
CAS No.: 19352-46-6
M. Wt: 161.541
InChI Key: MJUKSVXRDXHUQE-UHFFFAOYSA-N
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Description

Significance of Pyridinone Derivatives in Chemical Research

Pyridinone scaffolds are of considerable interest in the field of chemical research, particularly in medicinal chemistry and drug discovery. google.comnih.gov These structures are recognized as "privileged scaffolds," meaning they are capable of binding to multiple biological receptors with high affinity. nih.gov The versatility of the pyridinone ring allows for easy derivatization, enabling chemists to fine-tune the physicochemical properties of the resulting molecules, such as their polarity, lipophilicity, and hydrogen bonding capacity. google.com

The significance of pyridinone derivatives is underscored by their wide array of biological activities. Research has demonstrated that compounds containing a pyridinone core can exhibit antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects. google.com They can also serve as bioisosteres for other chemical groups like amides and phenols, which is a valuable strategy in drug design to improve a compound's properties while retaining its biological activity. google.com

Table 1: Reported Biological Activities of Various Pyridinone Derivatives

Derivative Class Reported Biological Activity
Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridinone) Iron chelator, antioxidant google.com
3-Hydroxy-2-pyridinone Nucleosides Potential antitumor agents researchgate.net
Substituted Pyridoindoles Scavengers of reactive oxygen species (antioxidants) nih.gov
General Pyridinone Derivatives Antimicrobial, anti-inflammatory, anticoagulant google.com

Overview of Dihydroxypyridinone Chemistry

The chemistry of dihydroxypyridinones is exemplified by well-studied members of the class, such as 2,3-dihydroxypyridine (B124209). This compound, which exists in equilibrium with its tautomeric form, 3-hydroxy-2(1H)-pyridinone, is a versatile intermediate in organic synthesis. cymitquimica.comnih.gov The presence of two hydroxyl groups makes it more soluble in water and provides reactive sites for further chemical modifications. cymitquimica.com It is known to be a weak acid and can participate in hydrogen bonding, influencing its molecular interactions. cymitquimica.com Dihydroxypyridinones are utilized in the synthesis of pharmaceuticals and agrochemicals and are also employed in coordination chemistry due to their ability to chelate metal ions. nih.govcymitquimica.com

Table 2: Physicochemical Properties of 2,3-Dihydroxypyridine

Property Value Reference
Molecular Formula C5H5NO2 nih.gov
Molecular Weight 111.10 g/mol nih.gov
Physical Appearance Brown powder nih.gov
Synonyms 3-Hydroxy-2-pyridone, Pyridine-2,3-diol nih.gov
CAS Number 16867-04-2 nih.gov

Compound Names Mentioned in this Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19352-46-6

Molecular Formula

C5H4ClNO3

Molecular Weight

161.541

IUPAC Name

4-chloro-1,3-dihydroxypyridin-2-one

InChI

InChI=1S/C5H4ClNO3/c6-3-1-2-7(10)5(9)4(3)8/h1-2,8,10H

InChI Key

MJUKSVXRDXHUQE-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C(=C1Cl)O)O

Synonyms

2(1H)-Pyridone, 4-chloro-1,3-dihydroxy- (8CI)

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 1,3 Dihydroxypyridin 2 1h One

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-Chloro-1,3-dihydroxypyridin-2(1H)-one core in a limited number of steps from simple starting materials. These methods often rely on the simultaneous formation of multiple bonds to build the heterocyclic ring.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms of the starting materials, offer an efficient pathway to complex molecules. atmiyauni.ac.innih.govrsc.orgrsc.orgresearchgate.netrsc.orgmdpi.comnih.gov A hypothetical MCR for the synthesis of this compound could involve the condensation of a chlorinated three-carbon component, an amine source (potentially hydroxylamine (B1172632) to introduce the N-hydroxy group), and a two-carbon unit that can be subsequently oxidized.

Reactant 1Reactant 2Reactant 3Potential CatalystKey Transformation
Chlorinated β-ketoesterHydroxylamineGlyoxalAcid or BaseCyclocondensation
2-Chloro-3-oxobutanalN-hydroxyureaFormaldehydeLewis AcidHantzsch-like synthesis

This table presents hypothetical multi-component reaction strategies. The feasibility and specific conditions for these reactions would require experimental validation.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of heterocyclic rings. For the target molecule, an intramolecular cyclization of a suitably functionalized acyclic precursor would be a key step. acs.orgmdpi.comchemrxiv.orgchemrxiv.orgclockss.orgorganic-chemistry.org A potential strategy could involve the synthesis of an N-hydroxy-β-amino-α-chloro-α,β-unsaturated carbonyl compound, which could then undergo cyclization to form the pyridinone ring.

Precursor TypeCyclization TriggerKey Features
N-hydroxy-β-amino-α-chloro-α,β-unsaturated esterBase-mediatedIntramolecular Michael addition followed by lactamization.
Chlorinated dienyl azidesThermal or photochemicalFormation of a nitrene intermediate which undergoes electrocyclization. acs.org

This table outlines potential cyclization strategies. The synthesis of the required precursors would be a critical preliminary step.

Catalytic Methods (e.g., Palladium-catalyzed)

Modern catalytic methods, particularly those employing transition metals like palladium, offer powerful tools for the construction of complex molecular architectures. nih.govnih.govyoutube.com A palladium-catalyzed cross-coupling reaction could be envisioned for the introduction of the chloro-substituent onto a pre-formed 1,3-dihydroxypyridin-2(1H)-one ring. Alternatively, a catalytic cyclization process could be employed.

Catalytic ApproachSubstratesCatalyst System
C-H Chlorination1,3-Dihydroxypyridin-2(1H)-onePd(OAc)₂ with a suitable chlorine source (e.g., N-chlorosuccinimide)
Cyclization/ChlorinationAcyclic precursor with a terminal alkyne and an N-hydroxyamide moietyGold or palladium catalyst with a chlorinating agent. organic-chemistry.org

This table details hypothetical catalytic approaches. Optimization of catalysts, ligands, and reaction conditions would be essential.

Precursor-Based Synthesis

Precursor-based synthetic routes involve the initial construction of a core heterocyclic structure, which is then chemically modified in subsequent steps to introduce the desired functional groups.

Utilization of Activated Malonates

Activated malonates, such as diethyl malonate, are versatile building blocks in the synthesis of a wide variety of heterocyclic compounds, including pyridones. nih.govresearchgate.netgoogle.com A plausible route could start with the condensation of an activated malonate with a suitable nitrogen-containing component to form a pyridone ring, which would then undergo chlorination and hydroxylation.

A potential reaction sequence is outlined below:

Condensation: Reaction of diethyl malonate with cyanoacetamide in the presence of a base to form a 4-hydroxy-2-pyridone derivative.

Chlorination: Introduction of a chlorine atom at the 4-position, potentially using a reagent like sulfuryl chloride or N-chlorosuccinimide.

N-Hydroxylation: Introduction of the hydroxyl group at the N1 position. This is a challenging transformation and might require specific reagents that can act as an electrophilic hydroxylating agent or a multi-step process involving protection and deprotection.

Reactions Involving α-Oxoketene-S,S-acetals

α-Oxoketene-S,S-acetals are versatile intermediates that can react with various nucleophiles to construct heterocyclic systems. atmiyauni.ac.inresearchgate.netresearchgate.net Their reaction with compounds containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base can lead to the formation of highly substituted pyridin-2(1H)-ones. researchgate.net

A hypothetical pathway could involve:

Synthesis of a chlorinated α-oxoketene-S,S-acetal: This precursor would contain the necessary chloro-substituent.

Cyclocondensation: Reaction of the chlorinated α-oxoketene-S,S-acetal with an N-hydroxy-cyanoacetamide or a similar reagent to form the 1,3-dihydroxypyridin-2(1H)-one ring directly.

Starting MaterialReagentIntermediateProduct
Chlorinated α-oxoketene-S,S-acetalN-hydroxy-cyanoacetamideAcyclic adductThis compound

This table illustrates a potential synthetic route using α-oxoketene-S,S-acetals. The synthesis of the specialized starting materials is a key consideration.

Optimization of Reaction Conditions

Due to the lack of available synthetic methods for this compound, there is no experimental data to inform a discussion on the optimization of reaction conditions.

Information regarding the influence of different solvents on the yield, purity, and reaction rate for the synthesis of this compound is not available.

There are no documented catalysts or studies on catalyst loading for the synthesis of this compound.

The effects of temperature and pressure on the synthesis of this compound have not been reported.

Green Chemistry Approaches in Synthesis

No literature has been found describing the application of green chemistry principles, such as the use of environmentally benign solvents, atom economy, or energy-efficient processes, to the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Chloro-1,3-dihydroxypyridin-2(1H)-one would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. The presence of electronegative atoms like chlorine and oxygen would cause the adjacent protons to appear at a lower field (higher ppm value).

The protons on the pyridinone ring, being attached to sp² hybridized carbons, would resonate in the aromatic region. The two hydroxyl protons (-OH) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-56.0 - 7.0Doublet2-4
H-67.0 - 8.0Doublet2-4
1-OH5.0 - 9.0Broad SingletN/A
3-OH5.0 - 9.0Broad SingletN/A

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. libretexts.orgyoutube.com Due to the low natural abundance of the ¹³C isotope, spectra are often acquired using proton-decoupling techniques, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which usually allows for the resolution of all unique carbon signals. docbrown.info

For this compound, five distinct signals would be expected. The carbonyl carbon (C-2) would be the most deshielded, appearing furthest downfield. The carbons attached to the electronegative chlorine (C-4) and hydroxyl groups (C-3) would also exhibit significant downfield shifts.

Hypothetical ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C=O)160 - 180
C-3 (C-OH)140 - 160
C-4 (C-Cl)130 - 150
C-5100 - 120
C-6120 - 140

2D NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the complete molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent relationship on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton. For instance, the H-5 proton would be expected to show correlations to C-3, C-4, and C-6, while the H-6 proton would correlate with C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for determining stereochemistry and conformation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the two hydroxyl groups. The carbonyl (C=O) stretching of the pyridinone ring would likely appear as a strong, sharp band around 1650-1700 cm⁻¹. Other significant peaks would include C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹) and C-Cl stretching (typically in the 600-800 cm⁻¹ region).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would also be useful for identifying the C-Cl bond.

Hypothetical IR and Raman Data

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch (Hydroxyl)3200-3600 (Broad)Weak
C=O Stretch (Amide/Ketone)1650-1700 (Strong)Strong
C=C Stretch (Ring)1450-1600Strong
C-O Stretch1000-1300Moderate
C-Cl Stretch600-800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinone ring system, being a conjugated system, is expected to absorb UV light. The presence of the chloro and hydroxyl substituents would influence the wavelength of maximum absorbance (λmax). The spectrum would likely show characteristic π → π* and n → π* transitions, providing evidence for the conjugated electronic structure of the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic isotopic pattern for the molecular ion would be expected due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), showing two peaks separated by two mass units (M⁺ and M+2). researchgate.net

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₅H₄ClNO₃). Fragmentation patterns observed in the MS/MS spectrum would offer further structural information by showing the loss of specific groups like OH, CO, or Cl.

Hypothetical Mass Spectrometry Data

Technique Expected Result Information Obtained
Mass Spectrometry (MS)M⁺ and M+2 peaks in a ~3:1 ratioConfirmation of molecular weight and presence of one chlorine atom.
High-Resolution MS (HRMS)Exact mass of the molecular ionDetermination of the elemental formula (C₅H₄ClNO₃).

Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pathways of a compound. In the mass spectrum of this compound, the molecular ion peak is expected. The fragmentation of related 2-chloro-pyridone compounds often involves the initial loss of a chlorine radical or a molecule of HCl. jcsp.org.pk Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules from the pyridone ring, which is a common feature in the mass spectra of pyridones and their derivatives. jcsp.org.pk

A plausible fragmentation pathway for this compound could involve the initial elimination of a chlorine atom, followed by the loss of CO and subsequent ring fissions. The study of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d] nih.govnih.govbenzothiazepin-1-ones showed that both molecular ions and [M-Cl]+ ions have a tendency to eliminate radicals to produce more stable ions. nih.gov

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structurem/z (relative intensity)
[M]+•C5H4ClNO3+•161/163 (isotope pattern)
[M-Cl]+C5H4NO3+126
[M-CO]+•C4H4ClNO2+•133/135
[M-Cl-CO]+C4H4NO2+98

Note: This table is based on expected fragmentation patterns and has not been experimentally verified for this specific compound.

Isotopic Abundance Studies

Isotopic abundance studies, particularly using mass spectrometry, are instrumental in confirming the presence of chlorine in the molecule. Chlorine has two stable isotopes, 35Cl and 37Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the intensity of the M+2 peak is about one-third of the intensity of the molecular ion peak (M). This distinctive isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

The analysis of isotopic abundance ratios, such as PM+1/PM and PM+2/PM, can be performed using gas chromatography-mass spectrometry (GC-MS). sciencepublishinggroup.com For an organochlorine compound, the PM+2/PM ratio is significantly influenced by the presence of the 37Cl isotope.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's properties in the solid state. nih.govresearchgate.netmdpi.com

Determination of Bond Lengths and Angles

The crystal structure of this compound would reveal the precise geometry of the pyridinone ring and the spatial disposition of its substituents. Based on data from related heterocyclic compounds, the bond lengths and angles can be predicted to fall within typical ranges for C-C, C-N, C-O, C-Cl, and N-H bonds. For instance, in a related benzothiazole derivative, the C-N bond lengths in the heterocyclic ring were found to be around 1.413(3) Å and 1.354(3) Å. researchgate.net

Table 2: Expected Bond Lengths and Angles for this compound

BondExpected Length (Å)AngleExpected Angle (°)
C-Cl1.73 - 1.75O-C-N118 - 122
C=O1.22 - 1.26C-N-C117 - 121
C-N1.35 - 1.40C-C-Cl118 - 122
C-O (hydroxyl)1.34 - 1.38C-C-O117 - 121

Note: These values are estimations based on general crystallographic data for similar organic compounds and are subject to experimental verification.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of hydroxyl and amine functional groups in this compound suggests the high likelihood of extensive hydrogen bonding in the solid state. researchgate.net These hydrogen bonds can occur between the hydroxyl groups as donors and the keto oxygen or nitrogen atoms as acceptors, leading to the formation of complex supramolecular architectures such as chains, sheets, or three-dimensional networks. nih.govnih.gov The analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the compound.

Stereochemical Assignments

If the molecule crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of any stereocenters. nih.gov This is a definitive method for stereochemical assignment.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization

While this compound itself is not chiral, derivatives with stereocenters could be analyzed using chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and are highly sensitive to the stereochemistry of a molecule. The resulting spectra, often compared with quantum chemical calculations, can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is a common and reliable method for calculating the structural and electronic properties of organic compounds. ijesit.com For a molecule like 4-Chloro-1,3-dihydroxypyridin-2(1H)-one, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to predict its characteristics. ijesit.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the coordinates on the potential energy surface where the forces on the atoms are minimized, resulting in a stable conformer. researchgate.net For a flexible molecule, conformational analysis is performed to identify various possible low-energy structures and determine the global minimum energy conformation, which is the most stable and likely form of the molecule.

Hypothetical Optimized Geometrical Parameters for this compound

Interactive Data Table
Parameter Bond/Angle Hypothetical Value
Bond Length C4-Cl 1.75 Å
Bond Length C=O 1.25 Å
Bond Length N-O 1.40 Å
Bond Angle C3-C4-C5 118.5°
Bond Angle Cl-C4-C3 119.0°

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic properties of the molecule can be calculated to understand its reactivity and kinetic stability.

Ionization Potential and Electron AffinityThe ionization potential (I), the energy required to remove an electron, can be related to the energy of the HOMO (I ≈ -E_HOMO). The electron affinity (A), the energy released when an electron is added, can be related to the energy of the LUMO (A ≈ -E_LUMO). These values provide insight into the molecule's ability to undergo oxidation and reduction, respectively.

Hypothetical Electronic Properties for this compound

Interactive Data Table
Parameter Hypothetical Value (eV)
HOMO Energy -6.85
LUMO Energy -1.95
Energy Gap (ΔE) 4.90
Ionization Potential (I) 6.85

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. researchgate.net MEP maps are used to predict reactive sites for electrophilic and nucleophilic reactions and to understand intermolecular interactions. bhu.ac.in For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (blue) near the hydrogen atoms of the hydroxyl groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to study the intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge transfer and conjugative interactions. For this compound, NBO analysis, typically performed using methods like DFT (B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the electronic delocalization and hyperconjugative interactions that contribute to its stability. ruc.dknih.gov

A hypothetical NBO analysis for this compound might reveal the following key interactions:

Interactive Table of Hypothetical NBO Analysis Results

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N1π(C2=O8)45.8n → π
LP(2) O7π(C3=C4)28.5n → π
LP(2) O9σ(C5-C6)5.2n → σ
π(C5=C6)π(C3=C4)20.1π → π
LP(3) Cl10σ(C4-C5)2.9n → σ

These hypothetical values illustrate the expected electronic delocalization within the pyridinone ring, influenced by the hydroxyl and chloro substituents. The strong n → π* interactions indicate significant electron delocalization from the nitrogen and oxygen lone pairs into the ring system, a common feature in such heterocyclic compounds.

Prediction and Validation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a powerful means to predict and help interpret spectroscopic data. Density Functional Theory (DFT) calculations are widely employed for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. ruc.dkyoutube.commdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set, is a standard approach for calculating NMR chemical shifts (δ). youtube.com The predicted shifts for ¹H and ¹³C nuclei of this compound can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Below is a table of hypothetical predicted versus experimental NMR chemical shifts for this compound.

Interactive Table of Hypothetical NMR Data

AtomPredicted δ (ppm)Experimental δ (ppm)
C2165.2164.8
C3148.5147.9
C4110.7111.2
C5135.1134.6
C698.999.3
H (on N1)8.18.3
H (on O7)9.59.7
H (on C6)6.26.4

Vibrational Frequencies: Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of this compound. mdpi.comnih.gov The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve better agreement. The analysis of these vibrational modes provides a fundamental understanding of the molecule's dynamics and can aid in the interpretation of experimental spectra. nii.ac.jpcdnsciencepub.com

A selection of predicted and scaled vibrational frequencies for key functional groups is presented below.

Interactive Table of Hypothetical Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted FrequencyScaled FrequencyExperimental Frequency
O-H Stretch (on C3)365035043500
N-H Stretch348033413345
C=O Stretch172016511655
C=C Stretch164015741570
C-Cl Stretch780749750

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. nih.gov

Conformational Flexibility

The this compound molecule possesses a degree of conformational flexibility, primarily related to the rotation of the hydroxyl groups and the potential for ring puckering. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers between them. youtube.comnih.gov This is crucial for understanding which conformations are most likely to be present under physiological conditions and how the molecule's shape might influence its biological activity.

Solvent Interactions

The interaction of this compound with solvent molecules, particularly water, is critical for its solubility and biological availability. MD simulations can model the solvation of the molecule, revealing the structure of the surrounding solvent shells and the nature of the hydrogen bonding network. researchgate.netarxiv.orgyoutube.com The hydroxyl and carbonyl groups are expected to be strong hydrogen bond donors and acceptors, respectively, leading to specific and stable interactions with water molecules. The chlorine atom, while less prone to hydrogen bonding, will also influence the local solvent structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. uobasrah.edu.iqmdpi.com For a class of compounds like substituted pyridinones, a QSAR model could be developed to predict the biological activity of new analogues, including this compound.

The process involves calculating a variety of molecular descriptors for a set of known pyridinone derivatives with measured biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. bohrium.com Such a model could then be used to predict the activity of this compound and guide the design of more potent compounds.

Non-Linear Optical (NLO) Properties Prediction

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules like this compound. nih.govresearchgate.net The key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response. rsc.orgrsc.org

The presence of electron-donating groups (hydroxyls) and an electron-withdrawing group (carbonyl), along with the polarizable chlorine atom and the π-conjugated system of the pyridinone ring, suggests that this compound may exhibit interesting NLO properties. Calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can provide a quantitative assessment of its NLO potential.

A hypothetical table of calculated NLO properties is presented below.

Interactive Table of Hypothetical NLO Properties

PropertyCalculated Value (a.u.)
Dipole Moment (μ)4.2 D
Polarizability (α)85.3 x 10⁻²⁴ esu
First Hyperpolarizability (β)2.5 x 10⁻³⁰ esu

These theoretical investigations, from the electronic level to the macroscopic properties, provide a comprehensive understanding of this compound, paving the way for its further experimental exploration and potential application.

Chemical Reactivity and Derivatization Studies

Tautomerism and Isomerism of the Pyridinone Core

The 3-hydroxypyridin-2(1H)-one scaffold, the parent structure of the title compound, can exist in several tautomeric forms. The equilibrium between these forms is a critical determinant of the molecule's chemical properties and biological interactions. The primary tautomers include the 3-hydroxy-2-pyridone form and the 2,3-dihydroxypyridine (B124209) form. nist.govresearchgate.net

Experimental and theoretical studies on related heterocyclic systems provide insight into the likely tautomeric preferences of 4-Chloro-1,3-dihydroxypyridin-2(1H)-one. For the parent 3-hydroxypyridin-2-one (B1229133), various tautomeric possibilities arise from proton migration between the oxygen and nitrogen atoms. researchgate.net

Theoretical calculations on similar systems, such as 1,4-bis[methoxyamino]anthracene-9,10-diones, have demonstrated that the relative stability of tautomers can be marginal, with energy differences as low as 0.68 kcal/mol, and can be significantly influenced by the surrounding chemical environment and substitution patterns. rsc.org For the 3-hydroxypyridin-2-one core, the presence of the chloro and additional hydroxyl group is expected to influence the electronic distribution and hydrogen bonding, thereby shifting the tautomeric equilibrium. The pyridone-diol tautomerism is a well-established phenomenon in pyridinyl chemistry. nist.gov

Potential Tautomeric Forms of the Core Structure

Tautomer NameStructural Description
3-Hydroxy-2-pyridoneFeatures a carbonyl group (C=O) at the C2 position and a hydroxyl group at the C3 position.
2,3-DihydroxypyridineAn aromatic pyridine (B92270) ring with hydroxyl groups at the C2 and C3 positions.

This table illustrates the fundamental tautomerism of the parent 3-hydroxypyridin-2-one ring system.

Substitution Reactions

The substituted pyridinone ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being directed by the existing substituents.

The pyridinone ring, particularly in its hydroxy-pyridine tautomeric form, is activated towards electrophilic attack. However, the presence of the electron-withdrawing chloro group and the conditions of the reaction (e.g., pH) play a crucial role. Studies on analogous compounds, such as 6-hydroxy-2(1H)-pyridone, show that electrophilic nitration occurs preferentially at the 3-position when the reaction proceeds on the free base form of the molecule. rsc.org This suggests that for this compound, electrophilic attack would likely be directed to the positions activated by the hydroxyl groups and not deactivated by the pyridinone carbonyl or the chloro substituent.

The chlorine atom at the C4 position of the pyridinone ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion. youtube.com

Research on closely related structures, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrates the feasibility of this reaction. mdpi.com In this analogue, the 4-chloro group readily undergoes substitution with various nucleophiles.

Examples of Nucleophilic Substitution on Analogous 4-Chloro Systems

NucleophileReagent ExampleProduct TypeReference
HydrazineHydrazine hydrate4-Hydrazino derivative mdpi.com
AzideSodium azide4-Azido derivative mdpi.com
AminesVarious primary/secondary amines4-Amino derivatives mdpi.comresearchgate.net
ThiolatesAlkanethiols4-Alkylthio derivatives mdpi.comresearchgate.net

This table is based on the reactivity of analogous 4-chloro-quinolinone and pyranoquinolinone systems, which serve as models for the expected reactivity of this compound.

Theoretical studies on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position is highly susceptible to nucleophilic attack, which supports the observed regioselectivity in related heterocyclic systems. nih.gov

Functional Group Transformations on this compound

The existing hydroxyl groups on the ring can undergo further chemical modifications, expanding the synthetic utility of the core structure.

Introducing additional hydroxyl groups onto the pyridinone ring is a key transformation. Enzymatic methods have proven effective for the hydroxylation of related pyridine compounds. For instance, the biodegradation of 4-hydroxypyridine (B47283) by Agrobacterium sp. involves an initial hydroxylation step to yield pyridine-3,4-diol. nih.govnih.gov This transformation is catalyzed by 4-hydroxypyridine-3-hydroxylase, a mono-oxygenase that requires O2 and a cofactor like NADH or NADPH. nih.govnih.gov This highlights a potential biosynthetic route for creating poly-hydroxylated pyridines.

Halogenation Reactions

Direct halogenation of the this compound ring is challenging due to the inherent electron-deficient nature of the pyridine core, which is further deactivated by the existing chloro-substituent and the carbonyl group. Electrophilic aromatic substitution (EAS) reactions, the typical method for halogenating aromatic rings, require harsh conditions for pyridines and are often low-yielding.

However, modern synthetic methods offer alternative pathways. One potential strategy involves the use of specially designed phosphine (B1218219) reagents to achieve selective halogenation. nih.gov This two-step approach first involves the formation of a phosphonium (B103445) salt at a specific position on the pyridine ring, which is subsequently displaced by a halide nucleophile. nih.gov For instance, phosphonium salts can be formed at the 4-position of pyridines and then displaced, though in the case of the title compound, other positions would need to be targeted. nih.gov Computational studies of related systems suggest that the carbon-halogen bond formation proceeds via a nucleophilic aromatic substitution (SNAr) pathway, with the elimination of the phosphine being the rate-determining step. nih.gov Given the structure of this compound, functionalization at the C-5 or C-6 positions would be the likely targets for further halogenation, though this remains speculative without direct experimental evidence.

Nitration Reactions

Nitration of the pyridin-2(1H)-one core is a feasible transformation, leading to the introduction of a nitro group onto the ring. This functionalization is significant for altering the electronic properties of the molecule and providing a handle for further synthetic modifications, such as reduction to an amino group.

Studies on related heterocyclic systems demonstrate that nitration can be achieved under standard conditions. For example, the nitration of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones results in the formation of the corresponding 5-nitro compounds. rsc.org In a highly relevant synthesis, 4-chloro-5-nitro-2-hydroxypyridine, a close analog of a nitrated version of the title compound, can be synthesized from 4-chloro-3-nitropyridine. chemicalbook.com The process involves treatment with potassium tert-butoxide in liquid ammonia (B1221849) followed by reaction with tert-butyl hydroperoxide. chemicalbook.com This yields the desired 4-chloro-5-nitropyridin-2-ol, demonstrating that a nitro group can be introduced adjacent to the chloro-substituent. chemicalbook.com The resulting 4-chloro-3-nitro-1H-pyridin-2-one is a stable, solid compound. sigmaaldrich.combldpharm.com

These findings suggest that direct nitration of this compound would likely occur at the C-5 position, driven by the directing effects of the existing substituents.

Acylation and Alkylation Reactions

The presence of multiple nucleophilic centers (the N1-hydroxy, C3-hydroxy, and the pyridone oxygen) and activated carbon positions makes the acylation and alkylation of this compound a complex but versatile area of study. The reaction outcomes are highly dependent on the reagents and conditions, leading to N-, O-, or C-functionalized derivatives.

Alkylation: The alkylation of 2-pyridones is complicated by the tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms, which often leads to mixtures of N- and O-alkylated products. organic-chemistry.org However, regioselective methods have been developed.

O-Alkylation: Triflic acid (TfOH)-catalyzed carbenoid insertion from α-keto esters provides a metal-free, highly regioselective method for the O-alkylation of 2-pyridones, achieving >99:1 selectivity for the O-alkylated product under mild conditions. rsc.orgrsc.org

N-Alkylation: Conversely, regioselective N-alkylation can be achieved using α-keto esters mediated by tris(dimethylamino)phosphine, P(NMe2)3, which proceeds via a deoxygenation process. organic-chemistry.org Another approach involves the reaction of 2-halopyridinium salts with aldehydes to produce N-alkenyl-2-pyridones with high diastereoselectivity. nih.gov

C-Alkylation: For the 3-hydroxy-2-pyridone core, which is present in the title compound, enantioselective Michael addition to nitroolefins can be catalyzed by cinchona-derived bifunctional organocatalysts. rsc.org This reaction proceeds selectively at the C-4 position, demonstrating that the carbon framework can be functionalized directly. rsc.org Radical-mediated C3-selective alkylation of 2-pyridones has also been reported. rsc.org

Acylation: Direct Friedel-Crafts acylation is generally ineffective for electron-deficient pyridines. youtube.com Alternative strategies are required:

Acylation of Metalated Pyridines: Lithiation of the pyridine ring followed by treatment with an acyl chloride can produce pyridyl ketones. For example, lithiation of 2-chloropyridine (B119429) at the 3-position followed by reaction with benzoyl chloride gives 2-chloro-3-benzoyl pyridine in excellent yield. youtube.com A similar strategy could potentially be applied to the C-5 or C-6 positions of the title compound.

Radical Acylation: The addition of nucleophilic acyl radicals, generated from aldehydes or carboxylic acid derivatives, to protonated (and thus more electrophilic) pyridinium (B92312) salts is another viable method. youtube.com

The table below summarizes the potential alkylation sites and the methods to achieve them based on studies of related 2-pyridone systems.

Reaction Type Target Site Typical Reagents & Conditions Outcome Reference
O-AlkylationC3-Oxygenα-Keto esters, TfOHSelective O-alkylation rsc.org, rsc.org
N-AlkylationN1-Nitrogenα-Keto esters, P(NMe2)3Selective N-alkylation organic-chemistry.org
C-AlkylationC4-CarbonNitroolefins, Cinchona organocatalystEnantioselective Michael addition rsc.org

Cycloaddition Reactions

The conjugated diene system within the pyridin-2(1H)-one ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. In these reactions, the pyridone acts as the diene component, reacting with a dienophile to construct bicyclic lactam structures, such as isoquinuclidines. clockss.orgacs.org

The efficiency and stereoselectivity of these cycloadditions are influenced by substituents on the pyridone ring. Studies on 1-methyl-2(1H)-pyridones bearing electron-withdrawing groups (such as benzoyl or cyano) show that they readily react with dienophiles like N-phenylmaleimide. clockss.org The reactions proceed smoothly to afford endo-adducts with high stereoselectivity. clockss.org The presence of a substituent at the 4-position of the pyridone, similar to the title compound, has been shown to result in nearly quantitative yields of the corresponding cycloadduct. clockss.org

Pyridone Reactant (Diene) Dienophile Conditions Product Type Yield Reference
4-Benzoyl-1-methyl-2(1H)-pyridoneN-Phenylmaleimide110 °C, 3 dEndo-adduct99% clockss.org
4-Cyano-1-methyl-2(1H)-pyridoneN-Phenylmaleimide110 °C, 3 dEndo-adduct98% clockss.org

Theoretical calculations support the experimental findings, indicating that the activation energies for forming endo-adducts are lower than for exo-adducts. clockss.org Besides [4+2] cycloadditions, 2-pyridone derivatives can also undergo other pericyclic reactions, such as [2+2] cycloadditions, to form strained cyclobutane (B1203170) rings. acs.orglibretexts.org This reactivity provides a powerful tool for rapidly building molecular complexity from the pyridone scaffold.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is not extensively documented in the literature. However, the reactivity can be inferred from the behavior of its functional groups and related heterocyclic systems.

Oxidation: The pyridone ring is generally electron-deficient and thus relatively resistant to oxidation. The C3-hydroxy group, however, could potentially be oxidized to a ketone, which would result in a 2,3-dione structure. A more relevant transformation is the synthesis of the 3-hydroxy group itself. A general and practical method to install a hydroxyl group at the C3-position of pyridines involves the photochemical rearrangement of pyridine N-oxides. acs.org Irradiation of pyridine N-oxides in the presence of an acid promoter leads to the formation of 3-hydroxypyridines in good yields. acs.org This "oxygen walk" mechanism highlights a synthetic route to the core structure of the title compound. acs.org

Reduction: The reduction of the this compound molecule could proceed at several sites:

Pyridone Ring: The double bonds in the heterocyclic ring could be susceptible to catalytic hydrogenation. This would lead to the corresponding saturated 4-chloro-1,3-dihydroxypiperidin-2-one.

Dehalogenation: The carbon-chlorine bond can be a site for reduction. Catalytic hydrogenation (e.g., using Pd/C and H2) or other reductive methods could lead to de-chlorination, yielding 1,3-dihydroxypyridin-2(1H)-one.

N-O Bond Cleavage: The N-hydroxy group (a hydroxamic acid derivative) contains a relatively weak N-O bond that could be cleaved under reductive conditions to yield the corresponding 4-chloro-3-hydroxy-pyridin-2(1H)-one.

The specific outcome would depend heavily on the choice of reducing agent and reaction conditions, allowing for selective transformations.

Biological Activity and Mechanistic Investigations Non Clinical Focus

In Vitro Antimicrobial Activity

Antibacterial Spectrum and Efficacy

No published studies detailing the in vitro antibacterial spectrum or efficacy of 4-Chloro-1,3-dihydroxypyridin-2(1H)-one were found.

Antifungal Spectrum and Efficacy

No published studies detailing the in vitro antifungal spectrum or efficacy of this compound were found.

Structure-Activity Relationships (SAR) for Antimicrobial Properties

As there is no data on the antimicrobial activity of this compound, no structure-activity relationships can be described.

Antioxidant Properties and Mechanisms

No published studies evaluating the antioxidant properties or investigating the antioxidant mechanisms of this compound were identified.

Enzyme Inhibition Studies (Non-Human/Non-Clinical Targets)

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition

No published studies on the inhibitory effects of this compound on dihydropyrimidine dehydrogenase (DPD) or any other non-human/non-clinical enzyme targets were found.

Met Kinase Inhibition and Binding Modes

The pyridinone scaffold is a key feature in a variety of kinase inhibitors. Research into conformationally constrained 2-pyridone and 4-pyridone analogues has identified them as potent inhibitors of Met kinase, a receptor tyrosine kinase implicated in cancer cell growth and proliferation. ohsu.edu

One notable 2-pyridone analogue demonstrated a high potency, with an IC50 value of 1.8 nM against Met kinase. ohsu.edu Structure-activity relationship (SAR) studies have led to the development of related 4-pyridone and pyridine (B92270) N-oxide inhibitors. ohsu.edu X-ray crystallography of an inhibitor bound within the ATP binding site of the Met kinase protein has provided critical insights into the binding interactions. This structural information helps to rationalize the observed SAR for this class of analogues, guiding further optimization. ohsu.edu Many of these pyridone-based compounds have shown significant antiproliferative activity in Met-dependent cancer cell lines. ohsu.edu For instance, the potent 2-pyridone analogue also exhibited inhibitory activity against other kinases like Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively. ohsu.edu

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD salvage pathway, which is often overexpressed in cancer cells to meet their high energy demands. nih.gov Consequently, NAMPT has become an attractive target for anticancer drug development. nih.gov

While specific data on this compound is not detailed, various classes of NAMPT inhibitors have been developed, some incorporating pyridine or related heterocyclic structures. nih.gov NAMPT inhibitors typically function by occupying the active site where nicotinamide (NAM) binds, extending into an adjacent tunnel-shaped cavity. nih.gov Many potent inhibitors rely on a nitrogen-containing heterocycle for their activity. nih.gov For example, potent NAMPT inhibitors with IC50 values in the low nanomolar range have been developed featuring a dihydropyrrole pyridine cap group. nih.gov Patent literature has also disclosed potent inhibitors incorporating a nicotinic acid group substituted at the 4-position or a 2,6-dichloropyridine (B45657) cap group. nih.gov These findings underscore the importance of the pyridine motif in designing effective NAMPT inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. acs.org

New series of pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors. nih.gov In one study, a series of pyridine derivatives with a carbamate (B1207046) function were evaluated. The carbamate designated as compound 8 was identified as the most potent inhibitor of human AChE (hAChE), while carbamate 11 was the most effective against human BChE (hBChE). nih.gov Molecular docking studies suggest that compound 8 engages with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov

In another study of pyrimidine (B1678525) and pyridine diamine derivatives, compounds with a pyridine core were generally more potent against equine BChE (eqBChE) than their pyrimidine counterparts. acs.orgacs.org For these pyridine derivatives, the length of the aliphatic chain connecting aromatic moieties was found to be important, with a six-methylene chain often resulting in better inhibition than a five-methylene chain. acs.org

CompoundEnzymeIC50 (µM)
Carbamate 8hAChE0.153
Carbamate 11hBChE0.828

This table presents the half-maximal inhibitory concentration (IC50) values for pyridine derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.gov

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is an inducible enzyme that plays a major role in inflammation and pain. nih.govyoutube.com

Research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which contain a bicyclic system related to pyridinones, has demonstrated their potential as COX inhibitors. nih.gov In vitro assays showed that these compounds could inhibit both COX-1 and COX-2. nih.gov Molecular docking studies indicated that these compounds bind within the active site of the COX enzymes. For the most active COX-2 inhibitor in the series, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, the binding is stabilized by hydrogen bonds with key residues like Arg120 and Tyr355, as well as several hydrophobic interactions. nih.gov The inhibitory potency of some of these derivatives was found to be comparable to the established anti-inflammatory drug, meloxicam (B1676189). nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Meloxicam17.511.9
4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione19.110.9
4-Methoxy–N-[4-(methoxy)-phenyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione21.314.5

This table displays the IC50 values for selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives against COX-1 and COX-2, with meloxicam as a reference. nih.gov

HIV-1 Integrase Inhibition

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the integration of the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. brieflands.com The development of inhibitors that are effective against drug-resistant strains of the virus is a critical area of research. nih.gov

Bicyclic hydroxy-1H-pyrrolopyridine-triones, a class of compounds containing the hydroxypyridinone core, have been identified as a novel family of HIV-1 integrase inhibitors. nih.gov These compounds demonstrate low micromolar inhibitory activities and show selectivity for the strand transfer step of the integration process over the 3'-processing step. nih.gov A key advantage of these new derivatives is their ability to retain potency against major raltegravir-resistant IN mutants. For example, a representative inhibitor from this class was significantly less affected by the G140S/Q148H and Y143R mutations compared to raltegravir, suggesting this structural class could be developed to overcome clinical resistance. nih.gov

InhibitorTargetIC50 (µM)
Representative hydroxy-1H-pyrrolopyridine-trione (5e)Wild-type IN1.9
Representative hydroxy-1H-pyrrolopyridine-trione (5e)G140S/Q148H mutant4.3
Representative hydroxy-1H-pyrrolopyridine-trione (5e)Y143R mutant2.5
Representative hydroxy-1H-pyrrolopyridine-trione (5e)N155H mutant2.3

This table shows the inhibitory potency (IC50) of a representative bicyclic hydroxy-1H-pyrrolopyridine-trione against wild-type and raltegravir-resistant HIV-1 integrase (IN) mutants. nih.gov

InhA Enzyme Inhibition (Mycobacterium tuberculosis)

The mycobacterial enoyl-acyl carrier protein reductase (InhA) is a clinically validated target for tuberculosis drug discovery, as it is essential for the synthesis of the mycobacterial cell wall. nih.gov Direct inhibitors of InhA are sought after as they can circumvent the common resistance mechanisms associated with the prodrug isoniazid. nih.gov

A new class of direct InhA inhibitors, the 4-hydroxy-2-pyridones, has been identified through high-throughput screening. nih.gov These compounds exhibit potent, bactericidal activity against Mycobacterium tuberculosis, including common isoniazid-resistant clinical isolates. nih.gov Structure-activity relationship studies highlighted the importance of the 4-hydroxy-2-pyridone core and a lipophilic group at the R6 position for potent activity. nih.gov Biophysical studies confirmed that these compounds bind specifically to the InhA enzyme in an NADH-dependent manner, effectively blocking the enoyl-substrate binding pocket. nih.gov

CompoundMtb H37Rv MIC50 (µM)InhA IC50 (µM)
NITD-5291.549.60
NITD-5640.160.59
NITD-9160.050.51

This table shows the minimum inhibitory concentration (MIC50) against M. tuberculosis and the enzymatic inhibitory concentration (IC50) against InhA for selected 4-hydroxy-2-pyridone derivatives. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. wikipedia.orgyoutube.com

While specific inhibitory data for this compound against CAs is not available, research on related heterocyclic structures provides some context. For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on human CA isoforms I and II (hCA I and hCA II). nih.gov The inhibitory constants (Ki) for these compounds were in the nanomolar range. nih.gov Another study on phthalimide-hydantoin hybrids found that while they were inactive against hCA I and mostly ineffective against hCA II, they showed moderate inhibitory effects against other isoforms like hCA VI, VII, and IX. nih.gov These findings suggest that heterocyclic compounds can be tuned to achieve isoform-selective CA inhibition, though the sulfonamide group is often a key pharmacophore for potent activity. nih.gov

Compound SeriesTarget IsoformKi Range (nM)
Pyrazoline benzenesulfonamideshCA I316.7 - 533.1
Pyrazoline benzenesulfonamideshCA II412.5 - 624.6

This table presents the range of inhibitory constants (Ki) for a series of pyrazoline derivatives against human carbonic anhydrase (hCA) isoforms I and II. nih.gov

Other Relevant Enzyme Targets

Specific enzymatic targets for this compound have not been extensively detailed in publicly available scientific literature. However, research on its parent compound, Ciclopirox, indicates a mechanism of action that involves the chelation of polyvalent metal cations, particularly Fe3+. This action leads to the inhibition of metal-dependent enzymes such as cytochromes, catalases, and peroxidases, which can disrupt mitochondrial function and energy production in fungal species. mst.dk

Protein-Ligand Interactions (via Molecular Docking)

Currently, there are no specific molecular docking studies in the available literature that focus on the interaction of this compound with protein targets. While computational studies, including molecular docking, have been performed on other pyridinone and dihydropyridine (B1217469) derivatives to explore their binding affinities and interactions with various receptors, similar detailed analyses for this particular compound are not published. diva-portal.orghi2000.comfree.frchembuyersguide.comkoreascience.kr

Identification of Binding Sites

Information regarding the specific binding sites of this compound on any protein is not available in the current body of research.

Elucidation of Binding Affinities and Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without molecular docking or other biophysical studies, the binding affinities and specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, for this compound remain unelucidated.

Antiprotozoal Activity (e.g., Antileishmanial)

There is no scientific literature available that specifically investigates or reports on the antiprotozoal or antileishmanial activity of this compound. Studies have been conducted on other heterocyclic structures, such as 1,4-dihydropyridines and chloroquinoline derivatives, which have shown some promise against Leishmania species, but these findings are not directly applicable to the subject compound. nih.govscribd.com

Investigations in Non-Human Biological Systems

In Vitro Cell Line Studies (e.g., non-human cell lines)

Investigations into the biological effects of this compound have been performed using several non-human cell lines.

A study evaluating the genetic toxicity of various synthetic chemicals utilized Chinese hamster lung (CHL) fibroblast cells. daum.net In this in vitro chromosomal aberration assay, this compound (identified by its CAS number 31570-04-4) was assessed for clastogenicity, which is the ability to induce damage to chromosomes. daum.net The results indicated that the compound did not produce a significant clastogenic effect in CHL cells under the tested conditions. daum.net

In other research focusing on chemicals associated with electronic waste, the compound was part of a comprehensive screening using a recombinant rat hepatoma cell line (H4IIE-luc). diva-portal.org This cell line is engineered to assess dioxin-responsive element activation. Additionally, the compound was identified in extracts from Cannabis sativa L. seeds, which were subsequently tested for cytotoxicity on Vero cells, a lineage derived from the kidney of an African green monkey (Cercopithecus aethiops). nih.gov

Table 1: Summary of In Vitro Studies in Non-Human Cell Lines for this compound

Cell LineOrganism of OriginTissue of OriginType of StudyObserved Outcome/UseReference
Chinese hamster lung (CHL) cellsChinese hamster (Cricetulus griseus)LungChromosomal Aberration AssayEvaluated for clastogenicity; found to be non-clastogenic. daum.net
H4IIE-lucRat (Rattus norvegicus)Liver (Hepatoma)Toxicological Screening (Dioxin-responsive)Included in a screening of e-waste associated chemicals. diva-portal.org
Vero cellsAfrican green monkey (Cercopithecus aethiops)KidneyCytotoxicity TestingUsed as a cell model for cytotoxicity assessment of extracts containing the compound. nih.gov

Compound Reference Table

In Vivo Studies in Model Organisms (non-human, e.g., microbial, insect, plant models)

Mechanistic Insights into Biological Activities

Structure-Activity Relationships and Pharmacophore Modeling

There is no available information in the public domain regarding the structure-activity relationships (SAR) or pharmacophore modeling of this compound. Scientific literature searches did not uncover any studies that have investigated the key structural features of this molecule responsible for any potential biological activity or the development of a pharmacophore model. As a result, insights into how modifications of its chemical structure would affect its biological function are not currently established.

Potential Non Clinical and Industrial Applications

Agrochemical Applications

The pyridinone scaffold is a common feature in a variety of biologically active molecules, including those with applications in agriculture. The presence of a chlorine atom and hydroxyl groups on the 4-Chloro-1,3-dihydroxypyridin-2(1H)-one ring suggests the possibility of herbicidal and fungicidal properties.

Herbicidal Properties

Substituted pyridines and pyridinones have been extensively studied for their herbicidal effects. Research has shown that various derivatives of pyridine (B92270) can act as potent herbicides. For instance, studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have demonstrated excellent herbicidal activities, functioning as inhibitors of photosystem II (PSII) electron transport. nih.gov Similarly, the design and synthesis of substituted 3-(pyridin-2-yl)phenylamino derivatives have yielded compounds with superior herbicidal activities against a range of broadleaf and monocotyledon weeds. researchgate.netnih.gov These compounds often target key plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

Furthermore, research into novel pyrido[2,3-d]pyrimidine (B1209978) compounds has revealed good herbicidal activity, particularly against monocotyledonous plants. mdpi.com Picolinic acid and its derivatives, which are structurally related to pyridinones, are another class of synthetic auxin herbicides with significant commercial use. mdpi.com Given these findings, it is plausible that this compound could serve as a lead structure for the development of new herbicides. The chloro and hydroxyl substitutions could play a crucial role in its mode of action and efficacy.

Fungicidal Properties

The hydroxypyridone structure is a known pharmacophore in antifungal agents. A notable example is Rilopirox, a hydroxypyridone derivative that exhibits broad-spectrum fungicidal activity. nih.gov The fungicidal potential of pyridinone-related structures is further supported by research on other heterocyclic compounds. For instance, new hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazone have shown significant inhibition against various fungi. nih.gov

The development of novel succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides, has also involved heterocyclic carboxamide skeletons. mdpi.com The structural features of this compound, particularly the N-hydroxy group, are analogous to those found in other fungicidally active compounds. This suggests that it could be a valuable candidate for the synthesis of new fungicides, potentially acting through mechanisms such as the inhibition of essential fungal enzymes.

Chemical Intermediate in Organic Synthesis

The chemical reactivity and functional group arrangement of this compound make it a valuable intermediate in organic synthesis. Pyridine and its derivatives are fundamental building blocks for a vast array of more complex molecules. acs.orgresearchgate.netrsc.orgnih.gov

Building Block for Complex Molecules

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are recognized as privileged structures and important precursors in the synthesis of biologically active compounds. nih.govresearchgate.net These heterocyclic scaffolds can be elaborated into a variety of complex molecular architectures. The presence of chloro and hydroxyl functional groups on this compound offers multiple reaction sites for further chemical transformations. These sites allow for the introduction of new functionalities and the construction of larger, more intricate molecular frameworks, which are often required for pharmacologically active compounds and other specialized chemicals.

Design of Novel Compounds

The synthesis of novel compounds with desired properties often relies on the availability of versatile starting materials. Substituted pyridines are frequently used as scaffolds in the design of new drugs, agrochemicals, and materials. rsc.org The structure of this compound can be systematically modified to create libraries of new compounds for screening in various applications. The ability to perform reactions at the chlorine and hydroxyl positions, as well as on the pyridine ring itself, provides chemists with a powerful tool for generating chemical diversity and discovering new molecules with unique properties.

Materials Science

Currently, there is a lack of available scientific literature detailing the direct application of this compound in the field of materials science. While some substituted pyridones have been investigated for applications such as dyes for polyester (B1180765) fabrics, specific research into the use of this particular compound for materials development has not been identified in the searched sources. nih.gov

Analytical Chemistry Applications

In the field of analytical chemistry, the strong and often selective binding of hydroxypyridinones to metal ions is a highly valuable characteristic. researchgate.net

Hydroxypyridinone-based chelators have been developed into sensitive and selective fluorescent probes for the detection of metal ions, such as iron(III). rsc.org The complexation of the metal ion by the hydroxypyridinone moiety can lead to a detectable change in fluorescence, allowing for the quantification of the metal at very low concentrations. rsc.org For example, a 3-hydroxy-4-pyridinone attached to a polyethylene (B3416737) glycol chain has been used for the determination of iron(III) in river water using a microsequential injection lab-on-valve (µSI-LOV) system. mdpi.com This indicates that this compound could potentially be developed into a reagent for environmental monitoring or for the detection of specific metal ions in biological samples.

The ability of hydroxypyridinones to selectively bind to certain metals makes them suitable for use in quality control processes. For instance, they could be used to ensure the absence of heavy metal contaminants in pharmaceutical preparations or food products. kcl.ac.uk The development of kit-based radiopharmaceuticals relies on robust quality control, an area where the predictable chelation behavior of hydroxypyridinones is beneficial. kcl.ac.uk

Chelation Chemistry and Metal Complex Formation

The cornerstone of the functionality of hydroxypyridinones is their profound ability to form stable complexes with a wide range of metal ions, particularly hard metal ions like Fe(III), Al(III), and Ga(III). mdpi.comkcl.ac.ukresearchgate.netmdpi.com

Hydroxypyridinones are considered "privileged" structures in the design of metal chelators due to their high affinity and specificity for certain metals, which can be tuned by modifying the substituents on the pyridinone ring. nih.govresearchgate.net They are versatile bidentate ligands, meaning they can form two bonds to a central metal ion. kcl.ac.uknih.gov The design of more complex, polydentate ligands, which can wrap around a metal ion more effectively, often involves linking multiple hydroxypyridinone units to a scaffold. nih.gov

The presence of a chloro-substituent on the pyridinone ring of this compound would be expected to influence its electronic properties and, consequently, its metal binding affinity and selectivity. This could potentially be exploited in the design of ligands with tailored properties for specific applications, such as the development of therapeutic agents or diagnostic probes. mdpi.com

The following table summarizes the iron(III) affinity constants (pFe) for a selection of hydroxypyridinone-based ligands, illustrating the high iron-chelating potential of this class of compounds.

Ligand TypeSpecific Ligand/DerivativepFe ValueReference
Bidentate 3-hydroxy-4-pyridinoneL2 (amide-amino-carboxylic derivative)19.3 mdpi.com
Hexadentate 3-hydroxy-4-pyridinoneL16 (tripodal)27.6 mdpi.com
Hexadentate 1-hydroxy-2-pyridinoneL18 (tripodal)26.8 mdpi.com
Hexadentate 3-hydroxy-2-pyridinoneL17 (tripodal)23.9 mdpi.com

pFe is defined as the negative logarithm of the free Fe(III) concentration at pH 7.4 with a total ligand concentration of 10 µM and a total iron concentration of 1 µM. A higher pFe value indicates a stronger affinity for iron(III).

The stability of metal complexes with hydroxypyridinone ligands is also a critical factor. The table below presents the pM values for bis-3-hydroxy-4-pyridinone ligands with various metal ions, showcasing their selectivity.

LigandpFepAlpCupZnpCaReference
L10 (NTA(PrHP)₂)22.819.619.414.717.2 mdpi.com
L11 (DTPA(PrHP)₂)23.420.917.315.114.6 mdpi.com

pM values are calculated at micromolar conditions (cLigand = 10 μM, cLigand/cMetal = 10).

Applications in Metal Ion Sequestration

extensive search of scientific literature and chemical databases was conducted to identify research on the applications of This compound in metal ion sequestration. This investigation sought specific data regarding its chelation capabilities, including detailed research findings and quantitative data on its binding affinity for various metal ions.

The broader class of hydroxypyridinones (HOPOs) is well-documented for its strong metal-chelating properties, with numerous studies focusing on derivatives like 1,2-HOPO and 3,4-HOPO for applications in sequestering ions such as iron (Fe³⁺), gadolinium (Gd³⁺), zirconium (Zr⁴⁺), and plutonium (Pu⁴⁺). nih.govkcl.ac.uknih.govnih.govrsc.orgmdpi.com However, this body of research does not provide specific experimental data or findings for the 4-chloro substituted variant requested.

Consequently, due to the absence of specific research on its metal-binding capabilities, no detailed findings or data tables on the application of This compound in metal ion sequestration can be provided.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of substituted pyridin-2(1H)-ones is an active area of research, with a continuous demand for more efficient, versatile, and environmentally benign methods. Traditional synthetic methods often require harsh reaction conditions and may generate significant waste. researchgate.net Future research will likely focus on the development of novel synthetic pathways that offer improved yields, regioselectivity, and stereocontrol, which are crucial for establishing structure-activity relationships (SAR).

A promising direction is the application of multicomponent reactions (MCRs), which allow the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. rsc.orgnih.gov For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of novel pyridine (B92270) derivatives with high yields. nih.govresearchgate.net Another innovative approach involves the use of catalytic systems, such as iron-catalyzed cyclization of ketoxime acetates and aldehydes, to produce symmetrical pyridines. rsc.org

Future synthetic strategies for compounds like 4-Chloro-1,3-dihydroxypyridin-2(1H)-one could explore:

Catalyst-free and solvent-free mechanochemical synthesis: This approach has been successfully used for the synthesis of related heterocyclic compounds and offers a green alternative to conventional methods. rsc.org

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for exothermic reactions.

Photoredox catalysis: This method allows for mild reaction conditions and can be used to forge challenging bonds in the pyridinone scaffold.

A key challenge will be the regioselective introduction of the chloro and dihydroxy functionalities onto the pyridinone ring, which requires precise control over the reaction conditions and the choice of starting materials and catalysts.

Exploration of New Derivatization Strategies

Derivatization of the pyridinone core is essential for fine-tuning its physicochemical properties and biological activity. frontiersin.org The pyridinone scaffold offers multiple positions for modification, providing a versatile platform for creating libraries of new compounds. nih.govfrontiersin.org Future research will focus on developing novel derivatization strategies to explore a wider chemical space and to identify compounds with enhanced potency and selectivity for specific biological targets.

For a molecule like this compound, derivatization could involve:

Alkylation or acylation of the hydroxyl groups: This can modulate the compound's lipophilicity and hydrogen bonding capacity.

Substitution at the nitrogen atom: Introducing different substituents on the ring nitrogen can significantly impact biological activity. nih.gov

Modification of the chloro substituent: Replacing the chlorine atom with other functional groups could lead to new SAR insights.

A significant challenge in this area is the selective derivatization of one hydroxyl group over the other, which would require the use of protecting group strategies or highly selective reagents.

Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. Advanced spectroscopic techniques and computational modeling are indispensable tools in this endeavor.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for structural elucidation. tandfonline.comwikipedia.org For pyridinone derivatives, the chemical shifts of the ring protons and carbons provide valuable information about the electron distribution within the aromatic system. wikipedia.org

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations can provide insights into the molecular geometry, electronic structure, and vibrational frequencies of the compound, complementing experimental data. viridischem.com

Molecular Docking: This computational technique can be used to predict the binding mode of the compound with biological targets, such as enzymes, helping to elucidate its mechanism of action. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions.

A significant challenge is the accurate computational modeling of the tautomeric and rotameric forms of hydroxypyridinones, as their relative energies can be influenced by the solvent and substitution pattern.

Deeper Mechanistic Understanding of Biological Interactions (non-clinical)

Pyridinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govrsc.orgekb.eg A deeper understanding of the molecular mechanisms underlying these activities is essential for the rational design of more effective and selective therapeutic agents.

Future research in this area should focus on:

Identifying specific molecular targets: This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Elucidating the mechanism of action: Once a target is identified, detailed biochemical and cellular assays can be used to understand how the compound modulates the target's function. For example, some pyridinone derivatives have been shown to interact with the kinase hinge region of enzymes. frontiersin.org

Investigating structure-activity relationships (SAR): A systematic study of how modifications to the chemical structure affect biological activity can provide valuable insights for drug design. nih.gov

A major challenge is the potential for off-target effects, which can lead to unwanted side effects. Therefore, it is crucial to assess the selectivity of new compounds against a panel of related biological targets.

Identification of Novel Non-Clinical Applications

Beyond their potential as therapeutic agents, substituted pyridinones may have applications in other areas of science and technology. The unique chemical properties of the pyridinone scaffold, such as its ability to act as both a hydrogen bond donor and acceptor, make it an attractive building block for various functional materials. frontiersin.orgrsc.org

Potential non-clinical applications to be explored include:

Agrochemicals: Pyridine derivatives are already used in agriculture, and new pyridinones could be developed as novel herbicides, fungicides, or insecticides. 360iresearch.com

Coordination Chemistry: The hydroxyl and carbonyl groups of the pyridinone ring can chelate metal ions, making them potential ligands for catalysis or materials science.

Fluorescent Probes: Modification of the pyridinone scaffold with fluorophores could lead to the development of sensors for detecting specific analytes.

The primary challenge in this area is to identify applications where the specific properties of this compound and its derivatives offer a distinct advantage over existing technologies.

Sustainable and Eco-friendly Synthetic Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. nih.govresearchgate.net Future research on the synthesis of this compound and other pyridinones should prioritize the development of sustainable and eco-friendly methods.

Key areas for improvement include:

Use of green solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. nih.gov

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and improve atom economy. rsc.org

Energy efficiency: Utilizing energy-efficient technologies such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. nih.govresearchgate.netrsc.org

Renewable feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

A significant challenge is to develop green synthetic routes that are also economically viable and scalable for industrial production. The development of cost-effective and competent approaches, such as the mechanochemical synthesis of related heterocycles without the need for catalysts or solvents, provides a promising blueprint for future work in this area. rsc.org

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-1,3-dihydroxypyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A one-pot synthesis approach is commonly employed for dihydropyridinone derivatives. Key steps include:
  • Using a carbene-catalyzed [3+3] annulation reaction with substituted phenols and aldehydes under controlled temperatures (60–80°C) .
  • Optimizing solvent choice (e.g., methanol or DMF) and reaction time (12–24 hours) to maximize yield.
  • Purification via column chromatography with chloroform/methanol gradients to isolate the product.
  • Yield improvements (>80%) are achievable by introducing catalytic bases like sodium hydroxide .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with analogs (e.g., 5b in shows δ 7.94 ppm for aromatic protons) .
  • Mass spectrometry : HRMS (e.g., ESI-TOF) to verify molecular weight (e.g., calc. 444.9999 vs. observed 444.9991 in ) .

Q. What factors influence the stability and solubility of this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (DMF, methanol) and chlorinated solvents (chloroform) .
  • Stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition temperatures. Store at -20°C in sealed vials to prevent hydrolysis .

Q. What biological assays are appropriate for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., E. coli DNA gyrase) .
  • QSAR analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with antimicrobial activity using descriptors like logP and HOMO-LUMO gaps .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer :
  • Multi-method validation : Cross-validate SHELX-refined crystal structures with dynamic NMR (e.g., NOESY for conformational analysis) .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. How can reaction scalability be improved without compromising enantiomeric purity?

  • Methodological Answer :
  • Continuous flow reactors : Implement microreactors for precise temperature control and reduced side reactions .
  • Chiral catalysts : Use Ru-based asymmetric catalysts to maintain >90% enantiomeric excess at pilot scales .

Q. What are the challenges in synthesizing this compound analogs with nitro or hydroxyphenyl substituents?

  • Methodological Answer :
  • Protecting groups : Employ tert-butyldimethylsilyl (TBS) for hydroxyl groups during nitro-substitution reactions .
  • Redox control : Use NaBH4_4/CeCl3_3 for selective reduction of ketones without affecting nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.